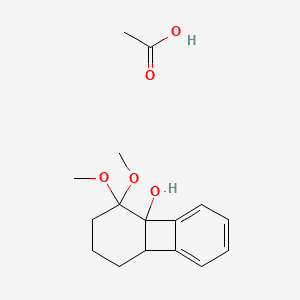
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol is a complex organic compound with a unique structure that includes both acetic acid and biphenylene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: Possible uses in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: These include simple phenols, hydroxybenzoic acids, and phenolic aldehydes.
Acetophenone and Phenylacetic Acids: These compounds share some structural similarities with acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol.
Uniqueness
What sets this compound apart is its unique combination of acetic acid and biphenylene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
89874-37-3 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
acetic acid;4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol |
InChI |
InChI=1S/C14H18O3.C2H4O2/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15;1-2(3)4/h3-4,6-7,12,15H,5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
AUODDJXMCIYOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1(CCCC2C1(C3=CC=CC=C23)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















